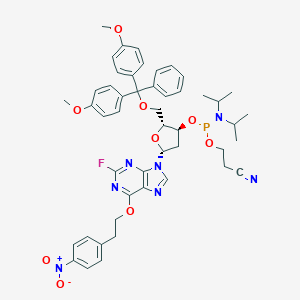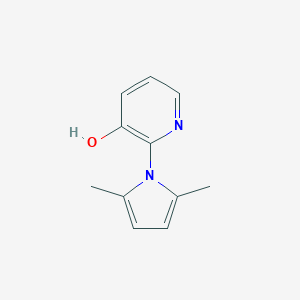
2-Fluoro-DI cep
Übersicht
Beschreibung
2-Fluoro-DI CEP is a laboratory chemical with the CAS number 163668-79-9 . It has a molecular formula of C48H53FN7O9P and a molecular weight of 921.95 . It is used in the manufacture of substances and is not classified as a hazardous substance or mixture .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 19F NMR . This technique uses 19F as the focal point of the process and provides a wealth of molecular structure information as well as its associated chemical environment .
Chemical Reactions Analysis
This compound is stable under recommended storage conditions of -20 °C and dry conditions . It reacts with strong oxidizing agents . More research is needed to fully understand the chemical reactions involving this compound.
Wissenschaftliche Forschungsanwendungen
Oxidative Coupling Reagents
- Synthesis of Non-Phenolic Compounds : A study by Planchenault, Dhal, & Robin (1993) explored oxidants used in fluoro acid medium for the non-phenolic oxidative coupling of lignan and alkaloid precursors. This method significantly increased the range of effective reagents for these syntheses.
Medical Imaging and Diagnosis
- CEST-MRI for Cancer Research : Rivlin, Horev, Tsarfaty, & Navon (2013) demonstrated the use of glucose analogs like 2-deoxy-D-glucose (2-DG) and 2-fluoro-2-deoxy-D-glucose (FDG) in CEST-MRI for cancer research. Their study showed the potential of these compounds in tumor detection and monitoring response to therapy without the need for radio-labeled isotopes (Rivlin et al., 2013).
Cellular Studies
- Cell Surface Receptor Tracking : Cherry (1992) discussed techniques for studying the lateral and rotational movements of membrane proteins. Techniques like FRAP were used to study the mobility of proteins in cell membranes, providing insights into molecular interactions and architecture of cell membranes (Cherry, 1992).
Spectroscopic Applications
- Difluoroboron β-Diketonate Dyes : The study by Chen et al. (2017) focused on the spectroscopic properties and applications of difluoroboron β-diketonate complexes. These complexes have been used in various fields such as biosensing, bioimaging, and optoelectronic devices due to their strong fluorescence and tunable emission properties (Chen et al., 2017).
Biochemical Analysis
- Film Detection for Tritium-Labelled Proteins : Bonner & Laskey (1974) described a method for detecting tritium in polyacrylamide gels, which could be useful in biochemical analysis and research (Bonner & Laskey, 1974).
Photovoltaic Research
- Nongeminate and Geminate Recombination in Solar Cells : A study by Foertig et al. (2014) applied transient photovoltage and charge extraction measurements to analyze the limitations of photovoltaic performance in PTB7:PCBM solar cells (Foertig et al., 2014).
Safety and Hazards
2-Fluoro-DI CEP is not classified as a hazardous substance or mixture . In case of inhalation, move to fresh air and get medical attention if symptoms occur . In case of skin contact, wash skin with soap and water . In case of eye contact, immediately flush eyes with water for at least 15 minutes and get medical attention if symptoms occur . In case of ingestion, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
Eigenschaften
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53FN7O9P/c1-32(2)55(33(3)4)66(63-27-10-26-50)65-41-29-43(54-31-51-44-45(54)52-47(49)53-46(44)61-28-25-34-13-19-38(20-14-34)56(57)58)64-42(41)30-62-48(35-11-8-7-9-12-35,36-15-21-39(59-5)22-16-36)37-17-23-40(60-6)24-18-37/h7-9,11-24,31-33,41-43H,10,25,27-30H2,1-6H3/t41-,42+,43+,66?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDXROUBPPGQIL-KRPLKJGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53FN7O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)


![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)



![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)


